1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that features a brominated imidazole ring and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of 1-methylimidazole followed by the introduction of the trifluoromethyl ketone group. One common method involves the use of bromine and a suitable solvent to brominate 1-methylimidazole, forming 5-bromo-1-methyl-1H-imidazole. This intermediate is then reacted with a trifluoromethyl ketone precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring and the ketone group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and ligands are typically employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The brominated imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl ketone group can also participate in interactions with biological molecules, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-imidazole: A precursor in the synthesis of the target compound.
1-methyl-1H-imidazole: The parent compound without the bromine and trifluoromethyl ketone groups.
Trifluoroacetone: A simple trifluoromethyl ketone used in various chemical reactions.
Uniqueness
1-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of the brominated imidazole ring and the trifluoromethyl ketone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C6H4BrF3N2O |
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Molecular Weight |
257.01 g/mol |
IUPAC Name |
1-(5-bromo-1-methylimidazol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H4BrF3N2O/c1-12-3(7)2-11-5(12)4(13)6(8,9)10/h2H,1H3 |
InChI Key |
BRSHAHJANLYKQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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